

1,2,3-Benzothiadiazole-5-carboxaldehyde molecular weight

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Compound of Interest

Compound Name: 1,2,3-Benzothiadiazole-5-carboxaldehyde

Cat. No.: B1288041

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Core Molecular Profile and Physicochemical Properties

1,2,3-Benzothiadiazole-5-carboxaldehyde is a bicyclic aromatic compound featuring a benzene ring fused to a 1,2,3-thiadiazole heterocycle, with a carboxaldehyde group at the 5-position. This specific arrangement of atoms imparts unique electronic properties that make it a valuable building block in synthetic chemistry.

The fundamental identity of a molecule is its molecular weight, derived from its atomic composition. The molecular formula for **1,2,3-Benzothiadiazole-5-carboxaldehyde** is $C_7H_4N_2OS$.^{[1][2]} Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u, Sulfur: ~32.06 u), the precise molecular weight is calculated to be 164.18 g/mol .

A summary of its key identifiers and computed properties is presented below.

Property	Value	Source
IUPAC Name	1,2,3-Benzothiadiazole-5-carbaldehyde	[1]
Synonyms	5-formyl-1,2,3-benzothiadiazole	[1]
CAS Number	394223-15-5	[1][3][4]
Molecular Formula	C ₇ H ₄ N ₂ OS	[1][2]
Molecular Weight	164.18 g/mol	Calculated
SMILES	C1=CC2=C(C=C1C=O)N=NS2	[1]

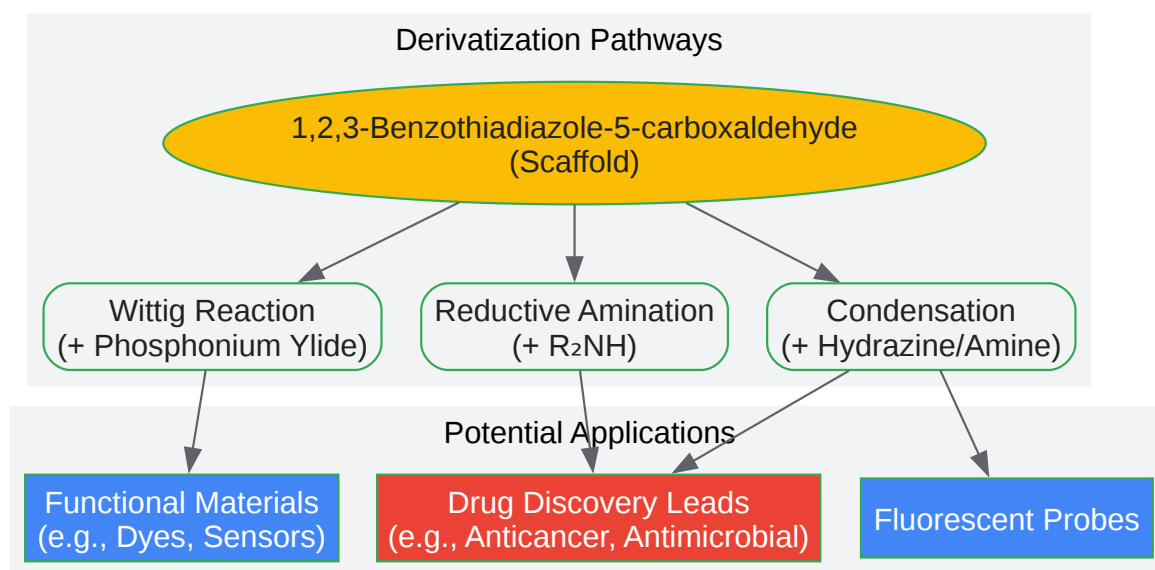
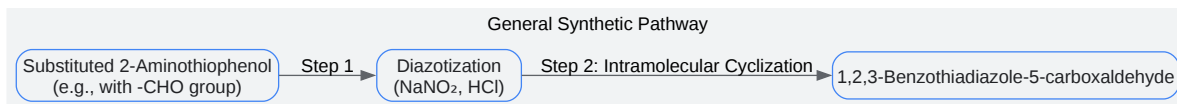
It is crucial to distinguish this compound from its isomer, 2,1,3-Benzothiadiazole-5-carboxaldehyde (CAS No. 71605-72-6), as the position of the nitrogen and sulfur atoms within the heterocyclic ring significantly influences the molecule's chemical reactivity and photophysical properties.[5][6]

Caption: Chemical structure of **1,2,3-Benzothiadiazole-5-carboxaldehyde**.

Synthesis and Chemical Reactivity

The synthesis of substituted benzothiadiazoles often relies on building the heterocyclic ring from appropriately functionalized benzene precursors. The parent 1,2,3-benzothiadiazole scaffold is classically prepared via the diazotization of 2-aminothiophenol.[7] For the 5-carboxaldehyde derivative, a plausible synthetic route involves starting with an aniline already containing the desired aldehyde group (or a protected precursor) at the para-position relative to the amino group and ortho to a thiol group.

The Herz reaction provides an alternative pathway where an aniline is treated with disulfur dichloride to form an intermediate that can be subsequently converted to the 1,2,3-benzothiadiazole ring.[7]



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